Hydrocinnamic acid-d5
Description
Significance of Stable Isotope Enrichment in Mechanistic Investigations
Stable isotope enrichment involves the use of non-radioactive isotopes to trace chemical and biochemical systems. wikipedia.org Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org These labeled compounds can be identified using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). wikipedia.org
The enrichment of stable isotopes is particularly significant for several reasons:
Safety: As they are not radioactive, stable isotopes can be used in a wider range of experiments, including those involving living organisms, without the need for specialized handling procedures for radiation. creative-proteomics.com
Long-term studies: The non-radioactive nature of stable isotopes makes them ideal for long-term metabolic investigations and tracing studies. creative-proteomics.com
Mechanistic insights: By tracking the position of isotopes in the products of a reaction, researchers can determine the sequence of atomic rearrangements, providing detailed insights into reaction mechanisms. wikipedia.orgnumberanalytics.com
Oak Ridge National Laboratory (ORNL) has been a key player in providing enriched stable isotopes for various research applications. iaea.org They have been developing advanced enrichment technologies like electromagnetic isotope separation (EMIS) and gas centrifuge techniques to produce high-purity stable isotopes. researchgate.netornl.govisotopes.gov
Role of Deuterium in Probing Molecular Dynamics and Reaction Pathways
Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in understanding molecular dynamics and reaction pathways. thalesnano.com The substitution of hydrogen with deuterium, known as deuteration, can lead to a phenomenon called the kinetic isotope effect, where reactions involving deuterium proceed at different rates than those with hydrogen. nih.gov This effect is a powerful tool for determining reaction mechanisms. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique that utilizes deuterium to study protein dynamics. longdom.orgnih.gov By monitoring the exchange of hydrogen atoms for deuterium in a protein, researchers can gain insights into its flexibility, conformational changes, and interactions with other molecules. longdom.orgscholaris.ca This information is vital for understanding protein function and for drug development. longdom.org
Overview of Deuterated Aromatic Compounds in Contemporary Scientific Inquiry
Deuterated aromatic compounds are widely used in various fields of scientific research. nih.gov They serve as internal standards in mass spectrometry and nuclear magnetic resonance spectroscopy, enhancing the accuracy of analytical measurements. thalesnano.comnih.gov
In pharmaceutical research, selective deuteration of drug molecules can alter their metabolic pathways, potentially leading to improved pharmacokinetic properties. nih.govmedchemexpress.com Furthermore, deuterated compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for understanding the fate of a drug in the body. nih.gov The synthesis of deuterated aromatic compounds can be achieved through various methods, including catalytic hydrogen-isotope exchange reactions. nih.govosti.govtcichemicals.com
Hydrocinnamic-d5 Acid (phenyl-d5): A Case Study
Hydrocinnamic-d5 acid, with the deuterium atoms on the phenyl ring, is a deuterated analog of hydrocinnamic acid. medchemexpress.com Hydrocinnamic acid, also known as 3-phenylpropanoic acid, is a naturally occurring compound found in plants and is involved in various biological processes. nih.govmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
InChI Key |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hydrocinnamic D5 Acid Phenyl D5
Physicochemical Properties and Synthesis of Hydrocinnamic-d5 Acid (phenyl-d5)
The key physicochemical properties of Hydrocinnamic acid and its deuterated analog are summarized in the table below. The primary difference lies in the molar mass due to the replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl group.
| Property | Hydrocinnamic Acid | Hydrocinnamic-d5 Acid (phenyl-d5) |
| Chemical Formula | C₉H₁₀O₂ | C₉H₅D₅O₂ |
| Molar Mass | 150.17 g/mol nih.gov | 155.20 g/mol cymitquimica.com |
| Appearance | White crystalline solid wikipedia.org | Not specified, likely similar to the non-deuterated form |
| Melting Point | 47-50 °C wikipedia.org | Not specified |
| Boiling Point | 280 °C wikipedia.org | Not specified |
| Synonyms | 3-Phenylpropionic acid, Benzenepropanoic acid wikipedia.org | 3-(Phenyl-d5)propanoic acid, 3-(Pentadeuterophenyl)propionic acid cymitquimica.com |
The synthesis of deuterated aromatic compounds like Hydrocinnamic-d5 acid often involves methods such as catalytic hydrogen-deuterium exchange. nih.gov One approach involves the hydrogenation of its unsaturated precursor, trans-Cinnamic-d5 acid. nih.gov
Applications in Mass Spectrometry-Based Research
Deuterated compounds like Hydrocinnamic-d5 acid are invaluable in mass spectrometry (MS) for a variety of reasons.
In quantitative MS analysis, an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. thalesnano.com Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation and analysis. thalesnano.com However, their difference in mass allows them to be distinguished by the mass spectrometer. cernobioscience.com This helps to correct for variations in sample processing and instrument response, leading to more accurate and precise quantification of the target analyte. For instance, a deuterated analog of cinnamic acid, trans-cinnamic acid-d7, has been used as an internal standard for the analysis of polyphenol metabolites. nih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Isotope labeling, including deuteration, is a key technique in this field. cernobioscience.com By introducing a deuterated compound like Hydrocinnamic-d5 acid into a biological system, researchers can trace its metabolic fate. cernobioscience.com This allows for the identification of metabolic pathways and the quantification of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. cernobioscience.com Such studies are crucial for understanding cellular physiology and the biochemical basis of diseases. acs.orgresearchgate.netimrpress.com
Advanced Spectroscopic and Analytical Characterization of Hydrocinnamic D5 Acid Phenyl D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Isotopic Purity Assessment
NMR spectroscopy is an indispensable tool for confirming the exact location of deuterium atoms within a molecule and for assessing the level of isotopic enrichment. By analyzing the spectra from different nuclei (¹H, ²H, and ¹³C), a comprehensive picture of the deuterated compound can be constructed.
¹H NMR Spectral Analysis of Deuterated Phenyl Protons
In the ¹H NMR spectrum of non-deuterated Hydrocinnamic acid, the phenyl protons typically appear as a multiplet in the aromatic region (approximately 7.1-7.3 ppm). hmdb.cachemicalbook.com However, for Hydrocinnamic-d5 Acid (phenyl-d5), the substitution of the five phenyl protons with deuterium atoms leads to a dramatic change in this region of the spectrum. The characteristic multiplet corresponding to the C₆H₅ group will be absent or significantly diminished in intensity. The remaining signals in the spectrum will be from the two methylene (B1212753) groups (-CH₂-CH₂-) of the propionic acid side chain, which typically appear as two triplets around 2.6 ppm and 2.9 ppm. The presence of any residual signals in the aromatic region can be used to quantify the isotopic purity and identify the percentage of non-deuterated or partially deuterated species.
²H NMR for Direct Deuterium Detection and Quantitative Analysis
While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR provides direct evidence of the presence and location of deuterium atoms. In the ²H NMR spectrum of Hydrocinnamic-d5 Acid (phenyl-d5), a signal will be observed in the aromatic region, corresponding to the deuterons attached to the phenyl ring. Due to the quadrupolar nature of the deuterium nucleus, these signals are typically broader than proton signals. The chemical shift of the deuterium signal will be very similar to that of the protons they replaced. Quantitative ²H NMR can be performed by integrating the deuterium signal against a known internal standard to determine the concentration and isotopic enrichment of the labeled compound.
¹³C NMR Spectral Perturbations Induced by Deuteration
Deuteration induces noticeable effects in the ¹³C NMR spectrum, which can be used to confirm the site of labeling. rsc.org The primary effects observed are isotopic shifts and C-D coupling. blogspot.comblogspot.com
Isotopic Shifts (α and β shifts): The resonance of a carbon directly bonded to a deuterium (a ¹³C-D carbon) is shifted upfield compared to its ¹³C-H counterpart. This is known as a one-bond isotope effect (α-shift). Smaller upfield shifts can also be observed for carbons two bonds away (β-shifts). For Hydrocinnamic-d5 Acid (phenyl-d5), all five aromatic carbon signals will exhibit these upfield shifts. Studies on other deuterated proteins have shown that deuterium effects can be around 0.1 ppm for carbonyl carbons (C'), 0.3 ppm for α-carbons, and up to 0.9 ppm for β-carbons. nih.gov
¹J(¹³C, ²H) Coupling: The signal for a carbon directly attached to a deuterium (a CD group) is split into a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus. blogspot.com This contrasts with the singlet observed for the same carbon in a proton-decoupled spectrum of the non-deuterated compound.
Relaxation and NOE Effects: Carbons bonded to deuterium have much less efficient dipolar relaxation compared to protonated carbons. blogspot.com This results in significantly longer spin-lattice relaxation times (T₁), which can make these signals appear with reduced intensity or even disappear under standard acquisition parameters. Furthermore, the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of proton-bearing carbons during proton decoupling, is absent for deuterated carbons. blogspot.com
Table 1: Expected ¹³C NMR Spectral Data for the Phenyl Ring of Hydrocinnamic-d5 Acid
| Carbon Atom | Expected Multiplicity | Expected Isotope Shift (ppm) |
| C1' (ipso) | Upfield Shifted Singlet | β-shift |
| C2'/C6' (ortho) | 1:1:1 Triplet | α-shift |
| C3'/C5' (meta) | 1:1:1 Triplet | α-shift |
| C4' (para) | 1:1:1 Triplet | α-shift |
Mass Spectrometry (MS) for Isotopic Purity Verification and Fragmentation Pathway Elucidation
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of Hydrocinnamic-d5 Acid (phenyl-d5) and to determine its isotopic purity by analyzing the distribution of deuterated species.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. libretexts.org This is possible because the exact mass of an atom is not an integer. libretexts.orgyoutube.com For instance, the mass of hydrogen (¹H) is 1.00783 amu, while the mass of deuterium (²H or D) is 2.01410 amu. This significant mass difference makes it easy for HRMS to distinguish between the deuterated and non-deuterated forms of Hydrocinnamic acid. The precise mass measurement from HRMS can confirm the incorporation of five deuterium atoms.
Table 2: Theoretical Exact Masses for Hydrocinnamic Acid Isotopologues
| Compound | Formula | Theoretical Monoisotopic Mass (amu) |
| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.06808 |
| Hydrocinnamic-d5 Acid | C₉H₅D₅O₂ | 155.10000 |
Isotopic Abundance Analysis and Isomer Differentiation
Mass spectrometry is a powerful tool for assessing isotopic purity by analyzing the relative abundances of different isotopologues (molecules that differ only in their isotopic composition). nih.gov In a sample of Hydrocinnamic-d5 Acid (phenyl-d5), one would expect the most abundant ion to correspond to the d5 species. However, small amounts of d0, d1, d2, d3, and d4 species may also be present due to incomplete deuteration. By analyzing the ion cluster in the mass spectrum, the percentage of each isotopologue can be determined, providing a detailed measure of the isotopic purity. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecule. lcms.czacs.org The fragmentation pattern of the deuterated phenyl ring will differ from that of a non-deuterated ring, providing further structural confirmation and allowing for differentiation from potential isomers where the deuterium atoms might be located on the propionic acid side chain. This detailed analysis ensures the identity and quality of the isotopically labeled standard.
Vibrational Spectroscopy (IR and Raman) for C-D Bond Analysis and Aromaticity Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the detailed structural characterization of molecules. These techniques probe the fundamental vibrations of chemical bonds, providing a unique "fingerprint" for a compound. In the context of Hydrocinnamic-d5 Acid (phenyl-d5), vibrational spectroscopy is particularly crucial for unequivocally verifying the isotopic substitution of hydrogen with deuterium on the phenyl ring and for studying the electronic and structural integrity of the aromatic system.
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), induces a predictable shift in the vibrational frequencies of the associated bonds. This isotopic effect is most pronounced for C-H bonds, as deuterium has approximately twice the mass of hydrogen. vaia.com The change in mass alters the reduced mass of the C-D bond system, leading to a lower vibrational frequency compared to the C-H bond, assuming the bond stiffness (force constant) remains nearly identical. vaia.compearson.com This principle is the foundation for using IR and Raman spectroscopy to confirm deuteration.
C-D Bond Analysis
The most direct evidence for the successful synthesis of Hydrocinnamic-d5 Acid (phenyl-d5) comes from the identification of carbon-deuterium (C-D) bond vibrations. In a typical hydrocarbon, C-H stretching vibrations appear in the 2800–3100 cm⁻¹ region of the spectrum. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are observed at significantly lower wavenumbers.
Research on various deuterated organic molecules confirms that C-D stretching modes typically appear in the 2020–2300 cm⁻¹ range. nih.govcdnsciencepub.com For instance, a characteristic aromatic C-H stretching frequency of around 3000 cm⁻¹ is expected to shift to approximately 2121 cm⁻¹ for a C-D bond. vaia.com The appearance of strong absorption bands in this specific region of the IR and Raman spectra for a sample of hydrocinnamic acid provides definitive confirmation of deuteration on the phenyl ring. The absence of significant signals in the aromatic C-H stretch region further corroborates the high isotopic purity of the compound.
Below is a data table comparing the typical vibrational frequencies for aromatic C-H and C-D bonds.
| Bond Type | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR & Raman |
| Aromatic C-D | Stretching | ~2250 | IR & Raman |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | IR |
| Aromatic C-D | Out-of-Plane Bending | <700 (Shifted to lower frequency) | IR |
Aromaticity Studies
Beyond confirming deuteration, Raman and IR spectroscopy provide detailed insights into the structure of the aromatic ring. Raman spectroscopy is particularly well-suited for studying the vibrations of non-polar bonds, such as the C-C bonds within the phenyl group, which are fundamental to its aromaticity.
Studies on hydrocinnamic acid and related phenolic compounds have identified several key spectral regions corresponding to the vibrations of the aromatic ring. wallonie.bepsu.edu The deuteration in Hydrocinnamic-d5 Acid (phenyl-d5) primarily affects the modes involving hydrogen movement, such as =C-H stretching and bending vibrations, while the core C-C ring vibrations are less affected, though subtle shifts can occur due to changes in vibrational coupling.
The primary Raman and IR bands used to characterize the aromatic ring of hydrocinnamic acid include:
Ring Stretching: Strong bands are typically observed in the 1590-1650 cm⁻¹ and 1150-1360 cm⁻¹ regions, corresponding to C=C stretching vibrations within the aromatic ring. wallonie.be These are a hallmark of aromaticity.
Ring Breathing: A characteristic, sharp signal often appears around 1000 cm⁻¹, which is attributed to a symmetric "breathing" motion of the entire phenyl ring.
In-Plane and Out-of-Plane Bending: Aromatic =C-H in-plane deformation vibrations are found in the 1000-1290 cm⁻¹ range, while out-of-plane deformations are visible between 680-965 cm⁻¹. wallonie.be In the d5-analogue, these bands are replaced by their corresponding =C-D deformation modes at lower frequencies.
Analysis of these spectral features in Hydrocinnamic-d5 Acid (phenyl-d5) allows researchers to confirm that the core aromatic structure is preserved during the deuteration process and to study the subtle electronic effects of isotopic substitution on the π-electron system of the ring.
The following table summarizes key vibrational modes for studying the aromaticity of both standard and deuterated hydrocinnamic acid.
| Compound | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Hydrocinnamic Acid | Aromatic C=C Stretch | 1650 - 1590 | Confirms aromatic ring structure |
| Hydrocinnamic-d5 Acid (phenyl-d5) | Aromatic C=C Stretch | 1645 - 1585 (slight shift) | Confirms aromatic ring integrity |
| Hydrocinnamic Acid | Ring Breathing | ~1000 | Symmetric vibration of the phenyl ring |
| Hydrocinnamic-d5 Acid (phenyl-d5) | Ring Breathing | Slightly < 1000 | Symmetric vibration of the deuterated phenyl ring |
| Hydrocinnamic Acid | Aromatic =C-H In-Plane Bend | 1290 - 1000 | Protonated ring deformation |
| Hydrocinnamic-d5 Acid (phenyl-d5) | Aromatic =C-D In-Plane Bend | Lower frequency than C-H bend | Confirms deuteration of the ring |
Applications of Hydrocinnamic D5 Acid Phenyl D5 in Mechanistic Chemical and Biochemical Research
Tracer Studies in Metabolic Pathway Elucidation (In vitro and non-human in vivo models)
Investigation of Metabolite Interconversion Rates and Pathway Contributions
Beyond just identifying metabolic pathways, Hydrocinnamic-d5 Acid (phenyl-d5) is instrumental in quantifying the dynamics of these pathways. By measuring the rate at which the deuterated label appears in downstream metabolites, researchers can determine the rates of specific enzymatic reactions and the flux through different metabolic routes.
This is particularly valuable in studying reversible metabolic steps, where a metabolite can be converted back to its precursor. nih.govresearchgate.net By administering the deuterated compound and monitoring the concentrations of both the labeled substrate and its labeled products over time, kinetic models can be constructed. These models can reveal the forward and reverse rate constants for interconversion, providing a quantitative understanding of the metabolic equilibrium. nih.govresearchgate.net This information is critical for determining the relative importance of different metabolic pathways and how these might be altered by physiological conditions or disease states. For example, such studies can quantify how much of a particular metabolite is derived from a specific precursor versus other contributing pathways.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The use of Hydrocinnamic-d5 Acid (phenyl-d5) in KIE studies provides profound insights into the mechanisms of both organic and enzymatic reactions by probing the transition state of the rate-determining step. libretexts.orgprinceton.edu
Primary and Secondary Isotope Effects in Organic and Enzymatic Reactions
The KIE is quantified as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). libretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. nih.govprinceton.edu For C-H versus C-D bonds, the zero-point energy of the C-D bond is lower than that of the C-H bond due to the heavier mass of deuterium (B1214612). Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a kH/kD ratio significantly greater than 1 (typically ranging from 2 to 8). libretexts.orgprinceton.edu While the deuterium atoms in Hydrocinnamic-d5 Acid are on the aromatic ring and not typically involved in primary bond-breaking events of the side chain, a reaction involving electrophilic aromatic substitution on the deuterated phenyl ring would be expected to exhibit a primary KIE.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. nih.govprinceton.edu These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. epfl.ch SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state. For Hydrocinnamic-d5 Acid (phenyl-d5), SKIEs can provide information about changes in hybridization or steric environment at the phenyl-bearing carbon atom during the reaction. For example, a change from sp3 to sp2 hybridization at a carbon adjacent to the deuterated phenyl ring can lead to a small, normal KIE (kH/kD > 1), while the reverse change (sp2 to sp3) can result in an inverse KIE (kH/kD < 1). epfl.ch
| Isotope Effect Type | Description | Typical kH/kD Value | Information Gained from Hydrocinnamic-d5 Acid |
|---|---|---|---|
| Primary (PKIE) | Bond to the deuterium atom is broken/formed in the rate-limiting step. | > 2 | Direct involvement of a C-D bond on the phenyl ring in the slowest step. |
| Secondary (SKIE) | Deuterium atom is not directly bonded in the reacting center. | 0.7 - 1.5 | Changes in hybridization or steric environment near the phenyl group during the transition state. |
Application to Enzyme-Catalyzed Reactions and Rate-Limiting Step Identification
For example, if an enzyme that metabolizes hydrocinnamic acid exhibits a KIE when presented with the d5-phenyl analog, it can indicate whether a step involving the aromatic ring is kinetically significant. Even a secondary KIE can be informative. For instance, if an enzyme-catalyzed reaction involving the propionate (B1217596) side chain shows a small SKIE with the d5-phenyl substrate, it could suggest a conformational change in the enzyme-substrate complex that alters the vibrational modes of the phenyl ring in the transition state. This can help to build a more complete picture of the enzyme's dynamic behavior during catalysis. nih.gov Conversely, the absence of a KIE (kH/kD ≈ 1) can be equally informative, suggesting that the isotopically substituted part of the molecule is not involved in the rate-limiting step. This could imply that another step, such as product release or a conformational change elsewhere, is the bottleneck for the reaction. nih.govcolab.ws
Development of Bioanalytical Assays Utilizing Deuterated Standards
One of the most widespread and critical applications of Hydrocinnamic-d5 Acid (phenyl-d5) is in the field of bioanalysis, particularly in quantitative mass spectrometry-based assays. It serves as an ideal internal standard for the accurate measurement of its non-deuterated (endogenous) counterpart, hydrocinnamic acid, in complex biological matrices such as plasma, urine, or tissue homogenates.
During sample preparation and analysis, some of the analyte can be lost due to extraction inefficiencies, matrix effects (ion suppression or enhancement in the mass spectrometer source), or instrument variability. An internal standard is a compound that is chemically very similar to the analyte of interest but can be distinguished from it by the analytical instrument. It is added in a known amount to every sample before processing.
Hydrocinnamic-d5 Acid (phenyl-d5) is an excellent internal standard for hydrocinnamic acid because:
Similar Chemical and Physical Properties : It behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.
Distinct Mass-to-Charge Ratio (m/z) : Due to the five deuterium atoms, it has a molecular weight that is 5 Daltons higher than hydrocinnamic acid. cdnisotopes.com A mass spectrometer can easily differentiate between the m/z of the analyte and the m/z of the internal standard.
Internal Standard Applications in Quantitative Chromatography-Mass Spectrometry
One of the most prominent applications of Hydrocinnamic-d5 Acid (phenyl-d5) is its use as an internal standard in quantitative analysis, especially when coupled with chromatography and mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of quantitative measurements.
The key advantages of using a stable isotope-labeled internal standard like Hydrocinnamic-d5 Acid (phenyl-d5) include:
Similar Chemical and Physical Properties: It behaves nearly identically to the analyte of interest (hydrocinnamic acid) during sample extraction, derivatization, and chromatography. This co-elution ensures that any sample loss or variation in analytical response affects both the analyte and the internal standard similarly.
Distinct Mass Spectrometric Signature: The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification without chromatographic interference.
A closely related compound, trans-cinnamic acid-d7, has been successfully employed as an internal standard for the simultaneous analysis of 16 microbial-generated phenolic acid metabolites using ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS). nih.gov This demonstrates the principle and effectiveness of using deuterated aromatic acids for quantifying related compounds in complex biological matrices.
Table 1: Example of Analytes Quantified Using a Deuterated Aromatic Acid Internal Standard
| Analyte | Type of Compound |
| Catechin | Flavan-3-ol |
| Epicatechin | Flavan-3-ol |
| 3-Phenylpropionic acid (Hydrocinnamic acid) | Phenolic Acid |
| Cinnamic acid | Phenolic Acid |
| Phenylacetic acid | Phenolic Acid |
| Benzoic acid | Phenolic Acid |
This table is illustrative and based on the types of compounds analyzed in studies using deuterated aromatic acid internal standards.
Methodologies for Precise Quantification in Research Samples
The development of robust and validated analytical methods is essential for the precise quantification of analytes in complex research samples, such as those from studies of gut microbial metabolism or plant biochemistry. The use of Hydrocinnamic-d5 Acid (phenyl-d5) as an internal standard is a cornerstone of these methodologies.
A typical workflow for developing a quantitative LC-MS/MS method involves several key steps:
Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase composition, and gradient to achieve good separation of the analyte from other matrix components.
Optimization of Mass Spectrometry Parameters: This step involves tuning the mass spectrometer to achieve the highest sensitivity and specificity for both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored.
Method Validation: As per regulatory guidelines (e.g., FDA), the method is validated for linearity, accuracy, precision, sensitivity (limit of detection and quantification), and recovery. nih.govscirp.org
In a study quantifying microbial-derived grape polyphenol metabolites, a method using a deuterated internal standard demonstrated excellent linearity and sensitivity, with lower limits of detection (LLODs) in the low ng/mL range. nih.gov The use of a stable isotope-labeled internal standard like Hydrocinnamic-d5 Acid (phenyl-d5) is critical for achieving such high levels of precision and accuracy.
Table 2: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria | Example Finding from a Relevant Study nih.gov |
| Linearity (Correlation Coefficient, r²) | >0.99 | ≥0.99 for all analytes |
| Accuracy (Recovery) | 80-120% | 90.2-121% at two spiking levels |
| Precision (Relative Standard Deviation, RSD) | <15% | <10% |
| Lower Limit of Detection (LLOD) | Analyte-dependent | 0.225–2.053 ng/mL |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent | 0.698–8.116 ng/mL |
Probing Substrate-Enzyme Interactions and Active Site Geometries
The replacement of hydrogen with deuterium in a substrate molecule can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating enzyme reaction mechanisms, including the nature of substrate binding and the geometry of the enzyme's active site.
If a C-H bond is broken in the rate-determining step of an enzymatic reaction, substituting that hydrogen with a deuterium will result in a slower reaction rate (a "primary" KIE). The magnitude of the KIE can provide insights into the transition state of the reaction. Even if the C-H bond is not broken in the rate-determining step, a "secondary" KIE can sometimes be observed, providing information about changes in hybridization at the carbon atom during the reaction.
For example, studies on phenylalanine hydroxylase, an enzyme that hydroxylates phenylalanine to tyrosine, have utilized deuterated phenylalanine ([2H5]phenylalanine) to probe its chemical mechanism. nih.gov These studies have measured KIEs to understand the steps of oxygen addition to the aromatic ring and the subsequent tautomerization of an intermediate. nih.govnih.gov
Hydrocinnamic-d5 Acid (phenyl-d5) could be similarly employed to study enzymes that metabolize hydrocinnamic acid or related compounds, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase. mdpi.com By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers could gain valuable information about the enzyme's catalytic mechanism.
Table 3: Potential Enzymes for Mechanistic Studies Using Hydrocinnamic-d5 Acid (phenyl-d5)
| Enzyme | Reaction Catalyzed | Potential Mechanistic Question |
| Phenylalanine ammonia-lyase (PAL) | Deamination of Phenylalanine to Cinnamic Acid | Role of C-H bond activation in the elimination of ammonia (B1221849) doi.orgnih.govscispace.comnih.gov |
| 4-Hydroxyphenylacetate 3-hydroxylase | Hydroxylation of 4-hydroxyphenylacetate | Mechanism of electrophilic aromatic substitution mdpi.comsemanticscholar.org |
| Enzymes of microbial metabolic pathways | Degradation of aromatic compounds | Rate-determining steps in the catabolism of phenylpropanoids |
Studies on Non-Covalent Interactions and Molecular Recognition in Model Systems
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition, protein folding, and the assembly of supramolecular structures. mdpi.comresearchgate.net The substitution of hydrogen with deuterium can subtly influence these interactions. While the effect on any single interaction is small, the cumulative effect in a larger system can be significant.
Hydrocinnamic-d5 Acid (phenyl-d5) can serve as a probe in model systems designed to study these weak interactions. For instance, the difference in the vibrational frequencies of C-H and C-D bonds can be exploited in spectroscopic studies (e.g., infrared and Raman spectroscopy) to understand the local environment of the phenyl ring.
Theoretical and Computational Studies on Deuterated Aromatic Systems
Quantum Chemical Calculations of Electronic Structure and Vibrational Frequencies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and vibrational dynamics of deuterated molecules like Hydrocinnamic-d5 acid. researchgate.net The replacement of hydrogen (protium) with deuterium (B1214612) primarily affects properties related to mass, most notably the vibrational frequencies of bonds involving the isotope.
The fundamental principle is that the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. youtube.com This difference leads to a predictable decrease in the frequency of C-D vibrational modes compared to C-H modes. DFT calculations at levels like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) can accurately predict these frequency shifts. researchgate.netnih.gov For a deuterated phenyl ring, the aromatic C-D stretching vibrations are calculated to appear at significantly lower wavenumbers than the typical aromatic C-H stretches (which are found around 3100-3000 cm⁻¹). ajchem-a.com
These calculations provide a detailed vibrational spectrum, aiding in the interpretation of experimental infrared (IR) and Raman spectroscopy. researchgate.net By comparing the computed spectra of the deuterated and non-deuterated isotopologues, specific bands can be assigned with high confidence. conicet.gov.ar While the electronic structure is only minimally perturbed by deuteration, the changes in vibrational frequencies are significant and provide a clear signature of isotopic labeling. researchgate.net
Table 1: Representative Calculated Vibrational Frequencies for Phenyl C-H vs. C-D Bonds
| Vibrational Mode | Typical Calculated Wavenumber (C-H) (cm⁻¹) | Typical Calculated Wavenumber (C-D) (cm⁻¹) | Approximate Frequency Ratio (νH/νD) |
|---|---|---|---|
| Aromatic C-X Stretching | 3055 | 2270 | ~1.35 |
| In-Plane C-X Bending | 1465 | 1085 | ~1.35 |
| Out-of-Plane C-X Bending | 950 | 700 | ~1.36 |
Note: These values are illustrative and based on typical DFT (B3LYP/6-311G++(d,p)) calculations for aromatic systems. Actual values for Hydrocinnamic-d5 acid may vary.
Prediction of Isotope Effects on Reaction Rates and Equilibria
Computational chemistry provides powerful tools to predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. youtube.comyoutube.com The KIE is a critical tool for elucidating reaction mechanisms, as it can indicate whether a C-H bond is broken in the rate-determining step of a reaction. youtube.com
For reactions involving the phenyl ring of Hydrocinnamic-d5 acid, such as electrophilic aromatic substitution or enzymatic hydroxylation, a primary KIE (kH/kD > 1) is expected if the C-D bond cleavage is part of the slowest step. youtube.comnih.gov Computational models can calculate the transition state structures for both the deuterated and non-deuterated reactants. The difference in the zero-point energies between the C-H and C-D bonds in the ground state and the transition state is the primary determinant of the KIE.
Conversely, an inverse KIE (kH/kD < 1) can occur, often in equilibrium processes, where the deuterium prefers to be in the more tightly bound state. youtube.com Computational studies on related systems, like the hydroxylation of deuterated phenylalanine, have shown how KIE values can dissect multi-step reaction pathways, revealing intrinsic isotope effects for individual steps. nih.gov These predictions are invaluable for understanding enzymatic mechanisms and for designing drugs with modified metabolic profiles. nih.gov
Table 2: Predicted Kinetic Isotope Effects (KIE) for Reactions Involving C-H/C-D Bond Cleavage
| Reaction Type | System | Predicted kH/kD | Implication |
|---|---|---|---|
| Primary KIE | E2 Elimination | ~7.0 | C-H/C-D bond breaking is in the rate-determining step. youtube.com |
| Secondary KIE | SN1 Reaction | 1.0 - 1.5 | C-H/C-D bond is not broken but is near the reacting center. youtube.com |
| Aromatic Hydroxylation | Phenylalanine-d5 | 1.43 | Indicates C-H/C-D bond cleavage is partially rate-limiting. nih.gov |
| Inverse KIE | Equilibrium Process | < 1.0 | Deuterium stabilizes the product or intermediate state. youtube.com |
Note: Values are examples from computational and experimental studies on various systems to illustrate the range and interpretation of KIEs.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Hydrocinnamic-d5 acid, which has rotational freedom in its propionic acid side chain, MD simulations can explore its conformational landscape. These simulations reveal the preferred three-dimensional structures (conformers) and the energy barriers between them.
The introduction of deuterium in the phenyl ring increases the mass of that moiety without significantly altering the molecular force field parameters like bond lengths or van der Waals radii. While this change is subtle, MD simulations can investigate its effect on the dynamics of the molecule. For instance, the slightly heavier phenyl-d5 group may lead to minor changes in the rotational and vibrational dynamics of the molecule, which could influence its average conformation and interaction with its environment.
Computational Modeling of Spectroscopic Signatures of Deuterated Phenyl Moieties
Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules, and this is especially true for isotopically labeled compounds. nih.govnumberanalytics.com The deuteration of the phenyl ring in Hydrocinnamic-d5 acid leads to distinct and predictable changes in its NMR and vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most obvious effect in ¹H NMR is the disappearance of signals corresponding to the phenyl protons. In ²H (deuterium) NMR, a signal corresponding to the phenyl deuterons will appear. sigmaaldrich.com Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, can accurately predict ¹³C and ¹H (and in principle, ²H) chemical shifts. nih.gov These calculations can confirm structural assignments and help analyze the subtle electronic effects of deuteration on the chemical shifts of the remaining protons and carbons in the molecule. nih.govfrontiersin.org
Vibrational Spectroscopy (IR and Raman): As discussed in section 5.1, the most dramatic effect of deuteration is on the vibrational frequencies. Computational DFT calculations can generate a full theoretical IR and Raman spectrum. researchgate.net For the phenyl-d5 moiety, the C-D stretching and bending modes are shifted to lower frequencies compared to the C-H modes of the unlabeled compound. ajchem-a.comconicet.gov.ar Comparing the calculated spectrum of Hydrocinnamic-d5 acid with its non-deuterated analog allows for unambiguous assignment of vibrational modes associated with the phenyl ring.
Table 3: Summary of Computationally Modeled Spectroscopic Signatures for a Phenyl-d5 Moiety
| Spectroscopic Technique | Predicted Effect of Phenyl-d5 Substitution | Computational Method |
|---|---|---|
| ¹H NMR | Disappearance of aromatic proton signals (~7.2-7.4 ppm). | DFT with GIAO method |
| ¹³C NMR | Minor shifts (isotope shifts) in carbon signals of the phenyl ring and adjacent carbons. | DFT with GIAO method |
| ²H NMR | Appearance of a signal in the aromatic region. | (Analogous to ¹H NMR calculations) |
| IR Spectroscopy | Disappearance of C-H stretch (~3050 cm⁻¹). Appearance of C-D stretch (~2270 cm⁻¹). Shifts in fingerprint region. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Raman Spectroscopy | Similar shifts to IR spectroscopy for corresponding vibrational modes. | DFT (e.g., B3LYP/6-311++G(d,p)) |
Note: This table summarizes the expected changes based on established computational methodologies.
Synthesis and Investigation of Derivatives and Analogues of Deuterated Hydrocinnamic Acid
Design and Synthesis of Structurally Modified Deuterated Hydrocinnamic Acid Analogues
The design of deuterated hydrocinnamic acid analogues is often guided by the goal of improving metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common metabolic process. nih.gov By selectively replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions, the rate of drug metabolism can be slowed, potentially leading to improved bioavailability and a longer duration of action.
The synthesis of these analogues can be achieved through various methods. One common approach involves the use of deuterated starting materials. For instance, the synthesis of Hydrocinnamic-d5 Acid (phenyl-d5) involves starting with a benzene (B151609) ring where all five hydrogen atoms have been replaced with deuterium. This deuterated benzene can then undergo a series of reactions, such as Friedel-Crafts acylation followed by reduction, to yield the desired deuterated hydrocinnamic acid.
Another strategy is through hydrogen-deuterium exchange (HDE) reactions. These reactions, often catalyzed by metals like iridium, palladium, or rhodium, allow for the direct replacement of hydrogen atoms with deuterium in a later-stage synthetic step. snnu.edu.cnrsc.org This method offers flexibility and can be applied to complex molecules. For example, iridium-catalyzed HDE has been successfully used for the ortho-C–H deuteration of phenylacetic acid derivatives. snnu.edu.cn
The synthesis of various deuterated cinnamic acids, which are precursors to hydrocinnamic acids, has been reported using readily available deuterium sources. nih.gov One such method involves a hydrogen-deuterium exchange reaction in an ethanol-d1/Et3N system, which can introduce deuterium at specific positions on the aromatic ring. nih.gov
A general synthetic route to hydrocinnamic acid derivatives involves the acylation of hydrocinnamic acid to form hydrocinnamoyl chloride, which is then reacted with an appropriate nucleophile, such as an alkyl dihydrazide, to generate the final product. e3s-conferences.org This methodology can be adapted for the synthesis of deuterated analogues by starting with deuterated hydrocinnamic acid.
Comparative Studies with Non-Deuterated and Partially Deuterated Congeners
Comparative studies are crucial for understanding the impact of deuteration on the physicochemical and biological properties of hydrocinnamic acid and its derivatives. These studies typically involve comparing the fully deuterated analogue (e.g., Hydrocinnamic-d5 Acid) with its non-deuterated (protio) counterpart and any partially deuterated versions.
One key area of investigation is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of drug metabolism, a significant KIE upon deuteration indicates that the C-H bond cleavage is a rate-determining step in the metabolic pathway. This can lead to a decreased rate of metabolism for the deuterated compound. rsc.org
For example, studies on other deuterated drugs have shown that this can lead to altered pharmacokinetic profiles, such as increased plasma concentrations and longer half-lives, compared to their non-deuterated counterparts. nih.gov While specific comparative pharmacokinetic data for Hydrocinnamic-d5 Acid was not found in the provided search results, the general principles of deuteration suggest that it would exhibit a different metabolic profile than non-deuterated hydrocinnamic acid.
In a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides, it was observed that while deuteration did not negatively affect the anti-tuberculosis activity, it did impact metabolic stability. nih.gov Interestingly, increased deuteration did not always lead to improved metabolism, suggesting the possibility of a "metabolic switch," where blocking one metabolic site enhances another. nih.gov
The following interactive table summarizes the hypothetical comparison between Hydrocinnamic Acid and its deuterated analogue based on the general effects of deuteration observed in other compounds.
| Property | Hydrocinnamic Acid | Hydrocinnamic-d5 Acid (phenyl-d5) | Rationale for Difference |
| Molecular Weight | Lower | Higher | Mass of deuterium is greater than hydrogen. |
| Metabolic Stability | Lower | Potentially Higher | Stronger C-D bond is more resistant to enzymatic cleavage. nih.gov |
| Rate of Metabolism | Faster | Potentially Slower | Due to the kinetic isotope effect. rsc.org |
| Biological Half-life | Shorter | Potentially Longer | A slower rate of metabolism can lead to a longer half-life. nih.gov |
| Biological Activity | Baseline | Generally Similar | Deuteration typically does not significantly alter the primary pharmacological activity of a molecule. nih.gov |
It is important to note that the actual effects of deuteration can be complex and are not always predictable. Therefore, empirical comparative studies are essential to fully characterize and understand the properties of deuterated analogues like Hydrocinnamic-d5 Acid.
Future Directions and Emerging Research Avenues for Hydrocinnamic D5 Acid Phenyl D5
Innovations in Deuteration Technologies for Enhanced Selectivity and Efficiency
The synthesis of selectively deuterated compounds like Hydrocinnamic-d5 Acid (phenyl-d5) is critical for its application in various scientific fields. Recent years have seen significant progress in deuteration methodologies, moving beyond traditional techniques to more efficient and selective processes. researchgate.net
Key innovations are focused on several areas:
Hydrogen Isotope Exchange (HIE): This remains a fundamental method for introducing deuterium (B1214612). Advances include the use of novel catalysts, such as earth-abundant metals and photocatalysts, to improve the selectivity and efficiency of HIE reactions, particularly for aromatic compounds. researchgate.netrsc.org These methods offer milder reaction conditions and better control over which hydrogen atoms are replaced by deuterium. rsc.org
Reductive and Dehalogenative Deuteration: These techniques are becoming increasingly important parts of the deuteration toolkit. acs.org They provide alternative pathways for introducing deuterium, often with high levels of incorporation and selectivity. researchgate.net
Catalyst Development: Significant research is being directed towards developing new catalysts. Homogeneous iron complexes and ruthenium catalysts have shown promise for selective hydrogen isotope exchange. researchgate.net Furthermore, the development of nanoelectrodes has enabled selective dehalogenative and reductive deuterations. researchgate.net
Visible-Light Photocatalysis: This emerging area offers a reliable and green platform for deuteration, often proceeding under mild conditions with high site selectivity. rsc.org
These advancements are crucial for producing highly pure and specifically labeled compounds like Hydrocinnamic-d5 Acid (phenyl-d5), which are essential for their use as internal standards and tracers. acs.orgscispace.com
Expanded Applications in Systems Biology and Multi-Omics Research (e.g., Fluxomics)
Hydrocinnamic-d5 Acid (phenyl-d5) and other stable isotope-labeled compounds are becoming indispensable tools in systems biology and multi-omics research. These fields aim to understand the complex interactions of various biological molecules and pathways.
Key Applications:
| Research Area | Application of Deuterated Compounds (e.g., Hydrocinnamic-d5 Acid) |
| Metabolomics | Serve as internal standards for accurate quantification of metabolites in complex biological samples. scispace.comucsb.edu The known mass shift allows for clear differentiation from the endogenous, unlabeled analyte. |
| Fluxomics | Used as tracers to follow the metabolic fate of a compound through various biochemical pathways. nih.gov This allows researchers to measure the rates of metabolic reactions (fluxes) in vivo or in vitro. nih.govyoutube.com |
| Proteomics | Can be used in tracer studies to investigate protein turnover and biosynthetic pathways. scispace.comfrontiersin.org |
| Multi-Omics Integration | Data from tracer-based metabolomics can be integrated with genomics, transcriptomics, and proteomics data to build comprehensive models of cellular metabolism and disease processes. biorxiv.orgnih.gov |
Tracer-based metabolomics, a key component of fluxomics, utilizes compounds like Hydrocinnamic-d5 Acid (phenyl-d5) to track the distribution of the stable isotope label through a metabolic network. nih.gov This provides quantitative insights into the dynamics of metabolic pathways, which is a significant advantage over traditional metabolomics that provides a static snapshot of metabolite levels. nih.gov The development of semi-automated pipelines like fluxTrAM is further streamlining the process of integrating tracer data into genome-scale metabolic models, enabling a more comprehensive understanding of cellular metabolism. biorxiv.org
Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging with Labeled Tracers)
The combination of labeled tracers with advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI), is a rapidly developing field with the potential to provide unprecedented spatial information about metabolic processes within tissues.
How it Works:
MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, map the spatial distribution of molecules directly from a tissue section. nih.govchemrxiv.org When a deuterated tracer like Hydrocinnamic-d5 Acid (phenyl-d5) is administered, MSI can then visualize the distribution of the tracer and its downstream metabolites throughout the tissue. This allows researchers to observe metabolic activity in situ, at a tissue or even cellular level. nih.gov
Advantages of this Integrated Approach:
Spatial Resolution: Provides detailed information on where metabolic processes are occurring within a tissue, which is not possible with traditional bulk analysis methods. nih.govnih.gov
Reduced Need for Radioactivity: MSI with stable isotope tracers offers an alternative to autoradiography, avoiding the challenges associated with handling radioactive compounds. acs.org
High Sensitivity and Specificity: Modern mass spectrometers can detect and differentiate the labeled compounds with high accuracy. nih.gov
Versatility: This approach can be applied to a wide range of biological questions, from drug distribution studies to understanding the metabolic basis of diseases. acs.orgacs.org
The development of new matrices and ionization techniques continues to improve the sensitivity and spatial resolution of MSI, further enhancing its utility for imaging labeled tracers. chemrxiv.orgresearchgate.net The integration of Hydrocinnamic-d5 Acid (phenyl-d5) and similar labeled compounds with these advanced imaging modalities promises to yield significant new insights into the spatial organization of metabolism in health and disease.
Q & A
Q. How is Hydrocinnamic-d5 Acid (phenyl-d5) synthesized, and what methods ensure isotopic purity?
Hydrocinnamic-d5 Acid (phenyl-d5) is typically synthesized via catalytic deuteration of the aromatic ring using deuterium gas (D₂) in the presence of a palladium catalyst. Isotopic purity (≥98 atom% D) is achieved by optimizing reaction time, temperature, and catalyst loading . Post-synthesis, purity is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the phenyl-d5 position and absence of protio impurities .
Q. What analytical techniques are recommended to confirm the structural integrity of Hydrocinnamic-d5 Acid (phenyl-d5)?
- LC-MS/MS : Validates molecular weight (153.18 g/mol) and isotopic distribution.
- ¹H/²H NMR : Absence of proton signals in the aromatic region (δ 6.5–7.5 ppm) confirms full deuteration at the phenyl-d5 position .
- FT-IR : Verifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
Q. How should Hydrocinnamic-d5 Acid (phenyl-d5) be stored to maintain stability in laboratory settings?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture and repeated freeze-thaw cycles to prevent deuteration loss or degradation .
Advanced Research Questions
Q. How can Hydrocinnamic-d5 Acid (phenyl-d5) be used as an internal standard in quantitative metabolomics?
The compound’s deuterated structure minimizes matrix interference in LC-MS/MS workflows. To optimize:
- Calibration Curves : Prepare serial dilutions (e.g., 0.1–100 ng/mL) spiked with Hydrocinnamic-d5 Acid to correct for ion suppression/enhancement.
- Recovery Studies : Compare deuterated vs. non-deuterated analogs in biological matrices (e.g., plasma) to validate extraction efficiency (≥85%) .
Q. What experimental challenges arise when tracking phenyl-d5-labeled metabolites in vivo, and how are they resolved?
- Isotopic Exchange : Deuteration at labile positions (e.g., α-hydrogen) can lead to loss in aqueous environments. Use stable labeling sites (e.g., aromatic ring) and validate with time-course MS analysis .
- Background Noise : Endogenous hydrocinnamic acid may interfere. Employ high-resolution MS (HRMS) with mass accuracy <5 ppm to distinguish isotopic clusters .
Q. How do discrepancies in NMR data for Hydrocinnamic-d5 Acid (phenyl-d5) arise, and how are they addressed?
Residual proton signals in deuterated compounds may result from incomplete synthesis or solvent exchange. Mitigation strategies include:
- Deuterated Solvents : Use D₂O or DMSO-d6 to minimize proton contamination.
- Relaxation Delay Optimization : Adjust NMR parameters to suppress solvent peaks and enhance signal-to-noise ratios .
Methodological Considerations
Q. What protocols ensure reproducible isotopic labeling in derivative synthesis (e.g., esters or amides) of Hydrocinnamic-d5 Acid?
Q. How is Hydrocinnamic-d5 Acid (phenyl-d5) applied in kinetic isotope effect (KIE) studies for enzymatic reactions?
Compare reaction rates (kₕ/kₔ) between protio and deuterated substrates. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
